molecular formula C14H20N4O B7032871 N-[(1S,2S)-2-methoxycyclohexyl]-1-methylpyrazolo[3,4-b]pyridin-4-amine

N-[(1S,2S)-2-methoxycyclohexyl]-1-methylpyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B7032871
M. Wt: 260.33 g/mol
InChI Key: PBDRWQOGOWIHCB-STQMWFEESA-N
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Description

N-[(1S,2S)-2-methoxycyclohexyl]-1-methylpyrazolo[3,4-b]pyridin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Properties

IUPAC Name

N-[(1S,2S)-2-methoxycyclohexyl]-1-methylpyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-18-14-10(9-16-18)11(7-8-15-14)17-12-5-3-4-6-13(12)19-2/h7-9,12-13H,3-6H2,1-2H3,(H,15,17)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDRWQOGOWIHCB-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)NC3CCCCC3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC=CC(=C2C=N1)N[C@H]3CCCC[C@@H]3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-methoxycyclohexyl]-1-methylpyrazolo[3,4-b]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-methoxycyclohexyl]-1-methylpyrazolo[3,4-b]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-[(1S,2S)-2-methoxycyclohexyl]-1-methylpyrazolo[3,4-b]pyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-methoxycyclohexyl]-1-methylpyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2S)-2-methoxycyclohexyl]-1-methylpyrazolo[3,4-b]pyridin-4-amine is unique due to its specific structural features, such as the methoxycyclohexyl group and the pyrazolo[3,4-b]pyridine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

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